molecular formula C22H22N4O3S B15283595 N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Cat. No.: B15283595
M. Wt: 422.5 g/mol
InChI Key: KHDIEHAMAODJBO-UHFFFAOYSA-N
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Description

N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a combination of piperazine, pyrrole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrrole and thiophene groups through condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction parameters can be tightly controlled. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide stands out due to its unique combination of piperazine, pyrrole, and thiophene groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-(3-oxopiperazine-1-carbonyl)phenyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C22H22N4O3S/c27-20(13-19(17-7-12-30-15-17)25-9-1-2-10-25)24-18-5-3-16(4-6-18)22(29)26-11-8-23-21(28)14-26/h1-7,9-10,12,15,19H,8,11,13-14H2,(H,23,28)(H,24,27)

InChI Key

KHDIEHAMAODJBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

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